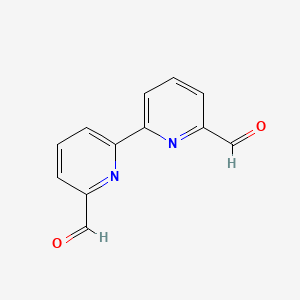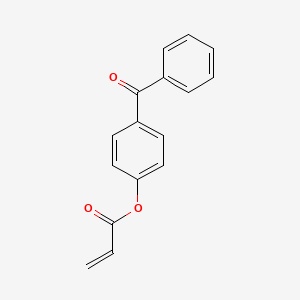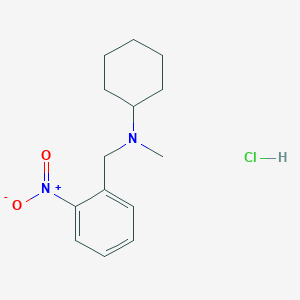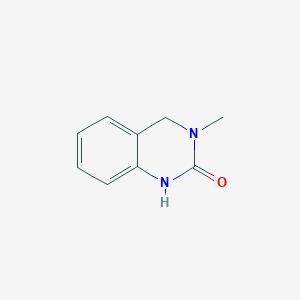
3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
概要
説明
Synthesis Analysis
MDQ has been synthesized in eco-friendly ways. Chen et al. (2007) achieved high to excellent yields through direct cyclocondensation in ionic liquids, a green chemistry approach that eliminates the need for additional catalysts. Research by Niknam et al. (2011) and Ghorbani‐Choghamarani and Zamani (2012) illustrates advanced catalysis methods for synthesizing MDQ derivatives.Molecular Structure Analysis
The molecular weight of MDQ is 162.19 g/mol. The InChI Key is GINUUQLRYXHAPB-UHFFFAOYSA-N.Chemical Reactions Analysis
MDQ has been involved in one-pot, multi-component reactions using silica-bonded N-propylsulfamic acid and l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate as catalysts.Physical And Chemical Properties Analysis
The IUPAC Name of MDQ is 3-methyl-1,4-dihydroquinazolin-2-one. More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用
Eco-Friendly Synthesis in Ionic Liquids
3-Methyl-3,4-Dihydroquinazolin-2(1h)-One, a derivative of 2,3-Dihydroquinazolin-4(1H)-one, has been synthesized in eco-friendly ways. Chen et al. (2007) achieved high to excellent yields through direct cyclocondensation in ionic liquids, a green chemistry approach that eliminates the need for additional catalysts (Chen et al., 2007).
Catalysis and Synthesis Techniques
Research by Niknam et al. (2011) and Ghorbani‐Choghamarani and Zamani (2012) illustrates advanced catalysis methods for synthesizing 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One derivatives. These involve one-pot, multi-component reactions using silica-bonded N-propylsulfamic acid and l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate as catalysts, respectively (Niknam et al., 2011); (Ghorbani‐Choghamarani & Zamani, 2012).
Antimicrobial Potential
El-zohry and Abd-Alla (2007) investigated 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One derivatives for antimicrobial properties. These derivatives showed promise against both Gram-positive and Gram-negative bacteria, highlighting its potential in medical research (El-zohry & Abd-Alla, 2007).
Environmental Impact and Green Chemistry
Research has focused on environmentally benign methods for synthesizing 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One. Azimi and Azizian (2016), for instance, developed a one-pot synthesis method that emphasizes eco-friendly techniques, contributing to sustainable chemistry practices (Azimi & Azizian, 2016).
Novel Synthesis Approaches and Applications
Ramana et al. (2016) explored a novel, catalyst-free approach for synthesizing functionalized derivatives, demonstrating a sustainable method for creating a library of 3,4-dihydroquinazolin-2(1H)-one derivatives under neutral conditions. This research expands the potential applications of these compounds in various fields (Ramana et al., 2016).
Safety And Hazards
将来の方向性
MDQ and its derivatives have shown promise in various fields of research. For instance, they have been investigated for antimicrobial properties, and their antitrypanosomal activity has been evaluated . Future research may focus on exploring these and other potential applications of MDQ and its derivatives.
特性
IUPAC Name |
3-methyl-1,4-dihydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-7-4-2-3-5-8(7)10-9(11)12/h2-5H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINUUQLRYXHAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397239 | |
| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3,4-Dihydroquinazolin-2(1h)-One | |
CAS RN |
24365-65-9 | |
| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

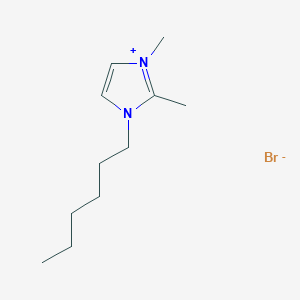
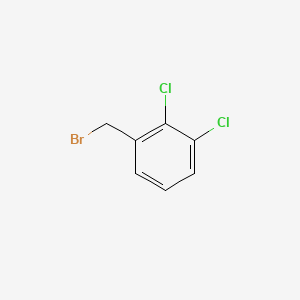
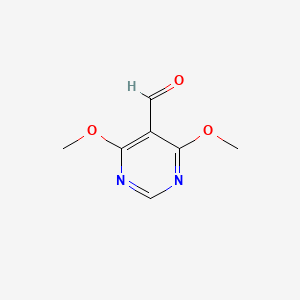
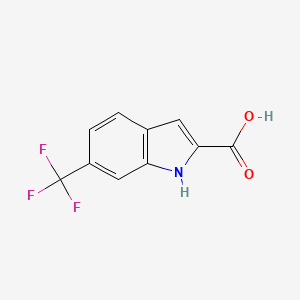
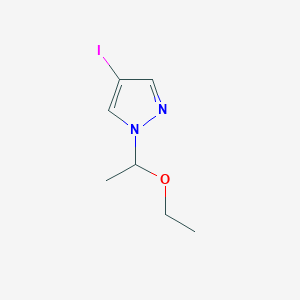
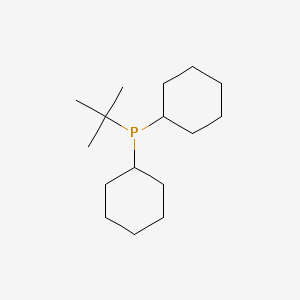
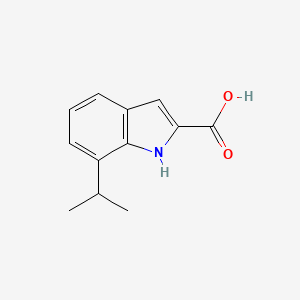
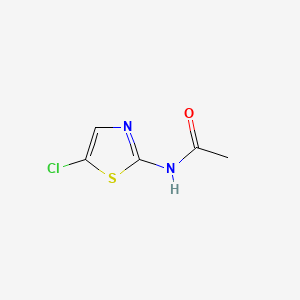

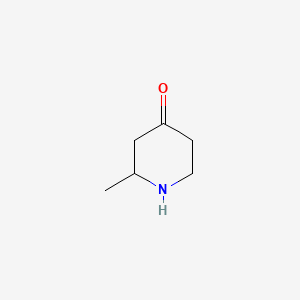
![2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide](/img/structure/B1587251.png)
